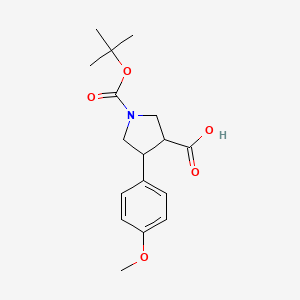

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

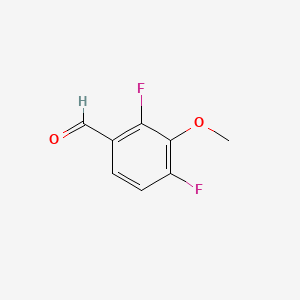

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid, also known as Fmoc-Phe-OH, is an artificial amino acid that has been used for decades in peptide synthesis and other biochemical applications. It is part of the Fmoc (9-fluorenylmethoxycarbonyl) amino acid family and is commonly used in solid-phase peptide synthesis (SPPS) as a linker between peptide sequences. Fmoc-Phe-OH is a versatile amino acid that has a wide range of applications in the laboratory and in biochemistry.

Scientific Research Applications

Solid Phase Synthesis of Peptide Amides

- Fmoc-amino acids are vital in solid phase peptide synthesis. A study by Funakoshi et al. (1988) utilized a derivative of Fmoc-amino acid as a precursor for C-terminal amide synthesis, highlighting its importance in peptide assembly (Funakoshi et al., 1988).

Peptidomimetic Chemistry

- Fmoc-amino acids are also crucial in peptidomimetic chemistry. Sladojevich et al. (2007) demonstrated the synthesis of Fmoc-protected morpholine-3-carboxylic acid, showcasing its compatibility with solid-phase peptide synthesis and application in peptidomimetics (Sladojevich et al., 2007).

Pre-Column Derivatization Methods

- Fürst et al. (1990) explored pre-column derivatization methods for amino acid analysis using high-performance liquid chromatography (HPLC), where Fmoc-amino acids played a role in method development (Fürst et al., 1990).

Bio-Inspired Building Blocks

- Tao et al. (2016) discussed Fmoc-modified amino acids as bio-inspired building blocks for creating functional materials, emphasizing their self-assembly features and potential applications in diverse fields such as drug delivery and therapeutics (Tao et al., 2016).

Glycopeptide Synthesis

- Elofsson et al. (1991) utilized Fmoc amino acids in glycopeptide synthesis, demonstrating their role in constructing glycosylated peptides (Elofsson et al., 1991).

Mechanism of Action

Target of Action

The primary target of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic Acid, is the amino group of an amino acid in peptide synthesis . The Fmoc group serves as a protecting group for the amino group during the synthesis process .

Mode of Action

The Fmoc group acts by protecting the amino group during the formation of the peptide bond . This protection is crucial as it prevents unwanted reactions with the amino group while the carboxyl group of another amino acid is being activated for bond formation . The Fmoc group is base-labile , meaning it can be removed under mild basic conditions .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It is integrated into the solid-phase peptide synthesis (SPPS) method, a technique that has dramatically advanced the field of peptide synthesis . The Fmoc group’s stability under acidic conditions and its ability to be removed under basic conditions make it ideal for SPPS .

Result of Action

The use of the Fmoc group in peptide synthesis allows for the efficient and rapid synthesis of peptides . This includes peptides of significant size and complexity, making it a valuable resource for research . The Fmoc group’s strong absorbance in the ultraviolet region also allows for the spectrophotometric monitoring of coupling and deprotection reactions .

Action Environment

The action of the Fmoc group is influenced by the chemical environment during peptide synthesis . Its stability under acidic conditions and lability under basic conditions are key factors that influence its efficacy . Furthermore, the Fmoc group is stable under oxidative conditions, which is beneficial during the synthesis process .

Safety and Hazards

Future Directions

The use of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid and similar compounds in solid-phase peptide synthesis is very widespread . Future research may focus on developing new methods for introducing the Fmoc group and exploring the potential applications of these compounds in various fields such as drug development and materials science .

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYWNXMITXNNRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373272 |

Source

|

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269078-79-7 |

Source

|

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)